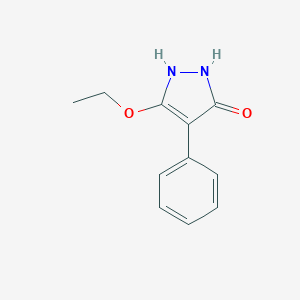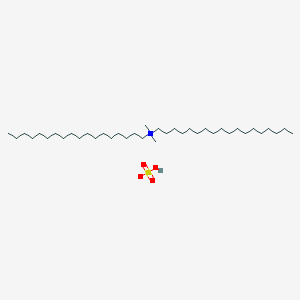
5-Ethoxy-4-phenyl-1H-pyrazol-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethoxy-4-phenyl-1H-pyrazol-3(2H)-one is a chemical compound that belongs to the class of pyrazolones. It is a white crystalline solid that is soluble in organic solvents like ethanol and methanol. This compound has been the subject of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 5-Ethoxy-4-phenyl-1H-pyrazol-3(2H)-one is not fully understood. However, it is believed that this compound works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are molecules that play a role in inflammation, pain, and fever. By inhibiting the activity of COX enzymes, this compound can reduce inflammation, pain, and fever.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively in scientific research. This compound has been found to reduce the production of prostaglandins, which are responsible for inflammation, pain, and fever. It has also been found to inhibit the activity of COX-2 enzymes, which are involved in the production of prostaglandins. Additionally, this compound has been found to possess antioxidant properties, which can help in reducing oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-Ethoxy-4-phenyl-1H-pyrazol-3(2H)-one in lab experiments include its potential therapeutic applications in the treatment of inflammatory diseases. This compound has been found to possess anti-inflammatory, analgesic, and antipyretic properties, which can be useful in the development of new drugs for the treatment of arthritis and other inflammatory diseases. However, the limitations of using this compound in lab experiments include its potential toxicity and side effects. Further research is needed to determine the safety and efficacy of this compound for use in humans.
Direcciones Futuras
There are several future directions for the study of 5-Ethoxy-4-phenyl-1H-pyrazol-3(2H)-one. One potential direction is to study the potential therapeutic applications of this compound in the treatment of cancer. It has been found to possess antitumor properties, which can be useful in the development of new drugs for the treatment of cancer. Another potential direction is to study the safety and efficacy of this compound in humans. Further research is needed to determine the optimal dosage and administration of this compound for use in humans. Additionally, the potential side effects and toxicity of this compound need to be studied further.
Métodos De Síntesis
The synthesis of 5-Ethoxy-4-phenyl-1H-pyrazol-3(2H)-one can be achieved by the reaction of ethyl acetoacetate with phenyl hydrazine in the presence of acetic acid. The resulting product is then treated with ethyl orthoformate to obtain the final compound.
Aplicaciones Científicas De Investigación
5-Ethoxy-4-phenyl-1H-pyrazol-3(2H)-one has been studied for its potential therapeutic applications in various scientific research studies. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties. This compound has also been studied for its potential use as a COX-2 inhibitor, which can help in the treatment of arthritis and other inflammatory diseases.
Propiedades
| 119350-26-4 | |
Fórmula molecular |
C11H12N2O2 |
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
5-ethoxy-4-phenyl-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C11H12N2O2/c1-2-15-11-9(10(14)12-13-11)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,12,13,14) |
Clave InChI |
WLMNGPCTZDHMQE-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=O)NN1)C2=CC=CC=C2 |
SMILES canónico |
CCOC1=C(C(=O)NN1)C2=CC=CC=C2 |
Sinónimos |
3H-Pyrazol-3-one,5-ethoxy-1,2-dihydro-4-phenyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![[1-(Pyrimidin-2-yl)piperidin-4-yl]methanol](/img/structure/B57423.png)
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-phenyl-3-(propanoylamino)propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B57424.png)
